D-AP7

Übersicht

Beschreibung

D-2-Amino-7-phosphonoheptansäure, allgemein bekannt als D-AP7, ist ein selektiver Antagonist des N-Methyl-D-Aspartat-Rezeptors. Diese Verbindung ist bekannt für ihre Fähigkeit, die Bindung von Glutamat an den N-Methyl-D-Aspartat-Rezeptor kompetitiv zu hemmen und so die Aktivierung dieses Rezeptors zu verhindern. This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Neuropharmakologie .

Wissenschaftliche Forschungsanwendungen

D-2-Amino-7-phosphonoheptansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neuropharmakologie: Es wird verwendet, um die Rolle von N-Methyl-D-Aspartat-Rezeptoren bei verschiedenen neurologischen Erkrankungen wie Epilepsie und neurodegenerativen Erkrankungen zu untersuchen.

Verhaltensstudien: Die Verbindung wird in Tiermodellen eingesetzt, um ihre Auswirkungen auf das Verhalten, einschließlich Angst und Lernen, zu untersuchen.

Arzneimittelentwicklung: D-2-Amino-7-phosphonoheptansäure dient als Leitverbindung für die Entwicklung neuer therapeutischer Mittel, die auf N-Methyl-D-Aspartat-Rezeptoren abzielen.

Biochemische Forschung: Es wird in biochemischen Assays verwendet, um die Wechselwirkungen zwischen N-Methyl-D-Aspartat-Rezeptoren und anderen Proteinen oder Liganden zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von D-2-Amino-7-phosphonoheptansäure umfasst seine kompetitive Hemmung der Glutamat-Bindungsstelle am N-Methyl-D-Aspartat-Rezeptor. Durch die Bindung an diese Stelle verhindert die Verbindung die Aktivierung des Rezeptors durch Glutamat und hemmt so die nachgeschalteten Signalwege, die mit der Aktivierung des N-Methyl-D-Aspartat-Rezeptors verbunden sind. Diese Hemmung kann zu verschiedenen physiologischen Wirkungen führen, darunter Antikonvulsiva und anxiolytische Wirkungen .

Wirkmechanismus

Target of Action

D-AP7, also known as D-(-)-2-Amino-7-phosphonoheptanoic acid, is a specific antagonist of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts by competitively inhibiting the glutamate binding site, thus preventing the activation of the NMDA receptor . It functions specifically as an NMDA recognition site blocker .

Biochemical Pathways

The NMDA receptor is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By blocking the NMDA receptor, this compound affects the excitatory synaptic transmission and can influence various downstream effects such as synaptic plasticity .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the effectiveness of the compound .

Result of Action

The blockade of NMDA receptors by this compound can lead to various effects. For instance, it has been found to have anticonvulsant effects . In animal studies, this compound has been shown to enhance motility, exhibit anxiogenic-like effects, and impair consolidation in passive avoidance .

Biochemische Analyse

Biochemical Properties

D-AP7 plays a crucial role in biochemical reactions by acting as a potent antagonist of NMDA receptors. It interacts specifically with the NMDA receptor’s glutamate binding site, preventing the receptor’s activation. This interaction is highly selective, distinguishing this compound from other NMDA receptor antagonists that may target different sites on the receptor. The compound’s ability to inhibit NMDA receptor activation makes it a valuable tool in studying excitatory neurotransmission and its associated pathologies .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting NMDA receptor activation, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, the compound can modulate synaptic plasticity, affecting processes such as long-term potentiation (LTP) and long-term depression (LTD). These changes in synaptic strength are critical for learning and memory. Additionally, this compound has been shown to protect neurons from excitotoxicity, a process where excessive glutamate release leads to neuronal damage and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the NMDA receptor’s glutamate binding site. By binding to this site, this compound prevents glutamate from activating the receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition disrupts downstream signaling pathways that are typically activated by NMDA receptor stimulation. As a result, this compound can modulate synaptic plasticity, reduce excitotoxicity, and influence various cellular processes related to NMDA receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on NMDA receptors for extended periods, making it a valuable tool for long-term experiments. The compound’s efficacy may decrease over time due to degradation or changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as muscle rigidity and catalepsy. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of amino acids. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy as an NMDA receptor antagonist .

Vorbereitungsmethoden

Die Synthese von D-2-Amino-7-phosphonoheptansäure umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. Heptansäurederivate.

Phosphorylierung: Das Heptansäurederivat wird phosphoryliert, um die Phosphonogruppe einzuführen.

Aminierung: Das phosphorylierte Zwischenprodukt wird dann einer Aminierung unterzogen, um die Aminogruppe an der gewünschten Position einzuführen.

Industrielle Produktionsverfahren für D-2-Amino-7-phosphonoheptansäure können ähnliche Syntheserouten umfassen, sind jedoch für die Großproduktion optimiert. Diese Verfahren beinhalten häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren, um die Effizienz und Ausbeute zu verbessern .

Analyse Chemischer Reaktionen

D-2-Amino-7-phosphonoheptansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

D-2-Amino-7-phosphonoheptansäure wird oft mit anderen N-Methyl-D-Aspartat-Rezeptor-Antagonisten verglichen, wie z. B.:

D-2-Amino-5-phosphonopentansäure: Ein weiterer selektiver Antagonist des N-Methyl-D-Aspartat-Rezeptors, jedoch mit einer anderen chemischen Struktur und Potenz.

3-2-Carboxypiperidin-4-yl)propyl-1-phosphonat: Ein neuartiger mutmaßlicher N-Methyl-D-Aspartat-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

6-Cyano-7-nitroquinoxalin-2,3-dion: Ein nicht-kompetitiver Antagonist des N-Methyl-D-Aspartat-Rezeptors, der über einen anderen Mechanismus wirkt.

Die Einzigartigkeit von D-2-Amino-7-phosphonoheptansäure liegt in ihrer spezifischen Bindungsaffinität und Selektivität für den N-Methyl-D-Aspartat-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pathologischen Rollen dieses Rezeptors macht .

Eigenschaften

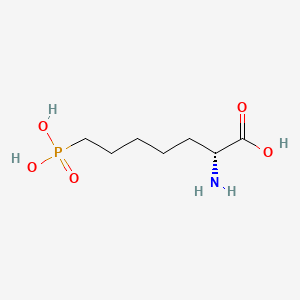

IUPAC Name |

(2R)-2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-23-0 | |

| Record name | AP-7, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AP-7, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.